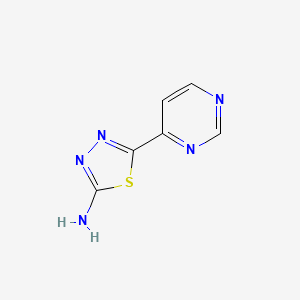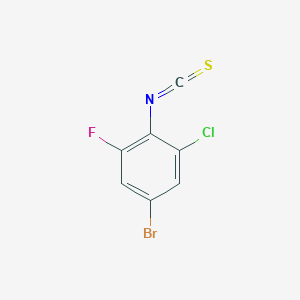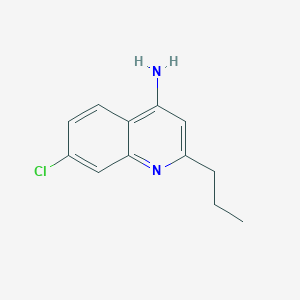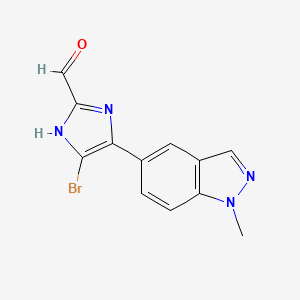
APDye 430 Alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 430 Alkyne: is a green-fluorescent alkyne-activated probe. It is commonly used for imaging moderate to high abundance azide-containing biomolecules. This compound is spectrally similar to Alexa Fluor 430 and has absorption and emission maxima at 430 nm and 539 nm, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: APDye 430 Alkyne is synthesized through a series of organic reactions
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the purification of the final product to achieve a high purity level (≥95%) and ensuring its solubility in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
Analyse Des Réactions Chimiques
Types of Reactions: APDye 430 Alkyne primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linker .
Common Reagents and Conditions:
Reagents: Azides, copper catalysts
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent dye conjugate .
Applications De Recherche Scientifique
Chemistry: APDye 430 Alkyne is used in various chemical applications, including the labeling of biomolecules for imaging and detection purposes .
Biology: In biological research, this compound is employed for the visualization of azide-containing biomolecules in cells and tissues. It is particularly useful in fluorescence microscopy and flow cytometry .
Medicine: this compound is utilized in medical research for tracking and imaging specific biomolecules within biological systems. This aids in the study of disease mechanisms and the development of diagnostic tools .
Industry: In industrial applications, this compound is used in the development of fluorescent probes and sensors for various analytical purposes .
Mécanisme D'action
APDye 430 Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the formation of a stable triazole linker between the alkyne group of the dye and an azide group on the target biomolecule. The resulting conjugate emits fluorescence, allowing for the visualization and tracking of the labeled biomolecule .
Comparaison Avec Des Composés Similaires
Alexa Fluor 430: Spectrally similar to APDye 430 Alkyne, used for similar imaging applications.
APDye 430 Azide: Another variant of the APDye 430 series, containing an azide group instead of an alkyne group.
APDye 430 NHS Ester: Contains an N-hydroxysuccinimide ester group, used for labeling amine-containing biomolecules.
Uniqueness: this compound is unique due to its alkyne group, which allows for specific and stable conjugation with azide-containing biomolecules through the CuAAC reaction. This specificity and stability make it a valuable tool in various scientific research applications .
Propriétés
Formule moléculaire |
C25H27F3N2O6S |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
[8,8-dimethyl-2-oxo-9-[6-oxo-6-(prop-2-ynylamino)hexyl]-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C25H27F3N2O6S/c1-4-9-29-22(31)8-6-5-7-10-30-20-13-21-18(19(25(26,27)28)12-23(32)36-21)11-17(20)16(14-24(30,2)3)15-37(33,34)35/h1,11-14H,5-10,15H2,2-3H3,(H,29,31)(H,33,34,35) |
Clé InChI |
SMAGMZHZHKKDSC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=C(N1CCCCCC(=O)NCC#C)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


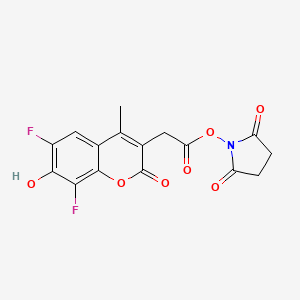

![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)

![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)

